N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with the molecular formula C21H18N2O4S and a molecular weight of 394.4 g/mol . This compound is characterized by the presence of a benzoyl group, a sulfonamide group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide typically involves the formation of sulfonamides through S-N coupling reactions. One common method includes the reaction of sulfonyl chlorides with amines under mild conditions. For instance, the combination of calcium triflimide and DABCO can activate sulfamoyl fluorides for SuFEx with amines, providing a diverse set of sulfonamides . Another method involves the use of 4-nitrophenyl benzylsulfonate as a starting material, enabling the synthesis of sulfonamides at room temperature from a wide range of amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation has been shown to be an efficient method for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, offering good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiol derivatives to sulfonyl chlorides through oxidative chlorination.
Reduction: Reduction of sulfonyl chlorides to thiols.
Substitution: Nucleophilic substitution reactions involving sulfonyl chlorides and amines to form sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used for oxidative chlorination.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Cyanuric chloride and triethylamine in anhydrous acetonitrile are effective for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamides, which can be further functionalized for specific applications .
Scientific Research Applications
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can lead to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide: Similar structure with a bromophenyl group instead of a benzoyl group.
N-(4-Benzylsulfamoyl-phenyl)-acetamide: Contains a benzyl group instead of a benzoyl group.
Uniqueness
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H18N2O4S |
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Molecular Weight |
394.4g/mol |
IUPAC Name |
N-[4-[(4-benzoylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18N2O4S/c1-15(24)22-18-11-13-20(14-12-18)28(26,27)23-19-9-7-17(8-10-19)21(25)16-5-3-2-4-6-16/h2-14,23H,1H3,(H,22,24) |
InChI Key |
PEHXUDGXKLFCSA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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